molecular formula C11H24O4 B8280521 4,4,4-Triethoxy-2-methyl-butan-2-ol

4,4,4-Triethoxy-2-methyl-butan-2-ol

Cat. No.: B8280521
M. Wt: 220.31 g/mol
InChI Key: YCGZXQNHFKRRQH-UHFFFAOYSA-N
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Description

4,4,4-Triethoxy-2-methyl-butan-2-ol is a branched ether-alcohol compound characterized by a central tertiary carbon bearing a hydroxyl group, three ethoxy (-OCH₂CH₃) groups, and a methyl (-CH₃) substituent. Its molecular formula is C₁₁H₂₄O₄, with a molecular weight of 220.3 g/mol. The compound’s unique structure imparts distinct physicochemical properties, including polarity, boiling point, and solubility, which are influenced by the steric and electronic effects of its ethoxy and methyl groups.

Properties

Molecular Formula

C11H24O4

Molecular Weight

220.31 g/mol

IUPAC Name

4,4,4-triethoxy-2-methylbutan-2-ol

InChI

InChI=1S/C11H24O4/c1-6-13-11(14-7-2,15-8-3)9-10(4,5)12/h12H,6-9H2,1-5H3

InChI Key

YCGZXQNHFKRRQH-UHFFFAOYSA-N

Canonical SMILES

CCOC(CC(C)(C)O)(OCC)OCC

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison

The following compounds share structural similarities with 4,4,4-Triethoxy-2-methyl-butan-2-ol, differing primarily in substituent groups and branching:

Compound Name Structure Highlights CAS Number Molecular Weight (g/mol)
4,4,4-Triethoxy-2-methyl-butan-2-ol Tertiary alcohol with 3 ethoxy groups Not provided 220.3
3-Methyl-3-methoxybutanol Tertiary alcohol with 1 methoxy group 56539-66-3 118.17
2-Methyl-3-buten-2-ol Tertiary alcohol with allyl group 115-18-4 86.13
3-Methyl-2-buten-1-ol Primary alcohol with branched alkene 556-82-1 86.13

Key Observations :

  • The target compound’s three ethoxy groups significantly increase its molecular weight and steric bulk compared to analogs like 3-Methyl-3-methoxybutanol (single methoxy group).
  • Unlike unsaturated analogs (e.g., 2-Methyl-3-buten-2-ol), 4,4,4-Triethoxy-2-methyl-butan-2-ol lacks double bonds, reducing reactivity toward electrophilic additions.

Physical Properties

Physical properties of similar compounds are compared below:

Compound Name Boiling Point (°C) Density (g/cm³)
4,4,4-Triethoxy-2-methyl-butan-2-ol Estimated >200°C* ~0.95*
3-Methyl-3-methoxybutanol 174 0.911
2-Methyl-3-buten-2-ol 98–99 0.824
3-Methyl-2-buten-1-ol 140 0.84

Notes:

  • Predicted values for the target compound are inferred from trends: increased ethoxy substituents elevate boiling points and densities due to enhanced polarity and molecular weight.
  • 3-Methyl-3-methoxybutanol (bp 174°C) demonstrates that even a single methoxy group raises boiling points significantly compared to non-ether analogs like 2-Methyl-3-buten-2-ol (bp 98–99°C).

Reactivity and Functional Group Influence

  • Hydroxyl Group Reactivity : The tertiary alcohol group in 4,4,4-Triethoxy-2-methyl-butan-2-ol is less nucleophilic than primary/secondary alcohols (e.g., 3-Methyl-2-buten-1-ol), reducing its participation in esterification or oxidation reactions.
  • Ether Stability: The three ethoxy groups provide steric protection, enhancing resistance to hydrolysis compared to methoxy-containing analogs like 3-Methyl-3-methoxybutanol.
  • Solubility: The high oxygen content (ether and alcohol groups) likely improves water solubility relative to non-polar analogs (e.g., 2-Methyl-3-buten-2-ol).

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